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Compound of Interest

Compound Name:
2-bromo-N-(2-methoxy-5-

methylphenyl)butanamide

CAS No.: 451460-04-1

Cat. No.: B2430056

Get Quote

Classification: Alkylating Agents / Covalent Warheads Primary Utility: Cysteine Mapping,

Targeted Covalent Inhibitors (TCIs), Heterocyclic Synthesis

Executive Summary
Substituted

-bromoamides represent a class of high-reactivity electrophiles widely utilized in chemical
biology and medicinal chemistry. Unlike Michael acceptors (e.g., acrylamides) that rely on
conjugated addition,

-bromoamides function as irreversible alkylating agents via bimolecular nucleophilic substitution
(

).

While often considered too reactive for systemic therapeutic use compared to their chloro-

analogs or Michael acceptors, they remain indispensable as chemical probes for profiling low-
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nucleophilicity cysteines and as intermediates in the synthesis of constrained heterocycles

(e.g.,

-lactams). This guide details their mechanistic profile, synthesis protocols, and application in
covalent drug discovery.

Chemical Reactivity & Mechanism[1][2][3][4]
The Electrophilic Warhead
The core pharmacophore is the

-bromoacetamide motif (

). The reactivity is driven by the polarization of the

bond adjacent to the electron-withdrawing carbonyl group.

Mechanism:

displacement.

Leaving Group: Bromide (

) is a weaker base and better leaving group than chloride, making

-bromoamides significantly more reactive than

-chloroamides (approx. 10-100x faster alkylation rates).

Selectivity: According to Hard-Soft Acid-Base (HSAB) theory, the

-carbon is a "soft" electrophile. It preferentially reacts with "soft" nucleophiles like the thiolate
anion (

) over harder nucleophiles like amines (

), although non-specific alkylation of lysines occurs at high pH or high concentrations.

Mechanism of Cysteine Alkylation
The primary biological application is the covalent modification of cysteine residues.
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Figure 1: Mechanism of Cysteine Alkylation via

displacement.

Synthesis & Manufacturing Protocols
Primary Synthesis Route: Acylation
The most robust method for generating N-substituted

-bromoamides is the acylation of primary or secondary amines with

-bromoacetyl bromide.

Protocol 1: General Synthesis of N-Substituted

-Bromoamides

Reagents: Primary/Secondary Amine (1.0 eq),

-Bromoacetyl bromide (1.1 eq), Triethylamine (

, 1.2 eq), Dichloromethane (DCM, anhydrous).

Temperature:

to Room Temperature (RT).

Step-by-Step Methodology:

Preparation: Dissolve the amine (1.0 eq) and
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(1.2 eq) in anhydrous DCM (

) under an inert atmosphere (

or

).

Addition: Cool the solution to

. Add

-bromoacetyl bromide (1.1 eq) dropwise via syringe. Caution: Exothermic reaction.

Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (typically 30%

EtOAc/Hexanes) or LC-MS.

Workup: Quench with saturated

. Extract with DCM (

). Wash combined organics with 1M HCl (to remove unreacted amine), water, and brine.

Drying: Dry over anhydrous

, filter, and concentrate in vacuo.

Purification: Recrystallization (EtOAc/Hexanes) is preferred for solids. If chromatography is

required, use neutral silica to prevent halide exchange or hydrolysis.

Synthesis Workflow Diagram
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Figure 2: Standard synthetic workflow for N-substituted

-bromoamides.

Application in Covalent Drug Discovery[3][5][6][7]
Comparison of Covalent Warheads
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In the design of Targeted Covalent Inhibitors (TCIs), the choice of warhead dictates selectivity

and duration of action.

Feature -Bromoamide -Chloroamide Acrylamide

Mechanism (Substitution) (Substitution) Michael Addition

Reactivity High Moderate Low to Moderate

Selectivity
Cys >> Lys (but risk of

off-target)
Cys > Lys Highly Cys Selective

Reversibility Irreversible Irreversible Irreversible (mostly)

Metabolic Stability
Low (Glutathione

conjugation)
Moderate High

Primary Use
Chemical Probes /

ABPP
TCDs / Probes Clinical TCDs

Tuning Reactivity
For research applications, "tuning" the electrophilicity is critical to avoid promiscuous labeling.

Steric Hindrance: Introducing substitution at the

-carbon (e.g.,

-bromopropionamide) significantly slows

rates, increasing selectivity for highly nucleophilic cysteines.

Leaving Group Variation: If the bromoamide is too reactive, switching to a chloroamide or

fluoroamide reduces reactivity.

Amide Electronics: Electron-withdrawing groups on the amide nitrogen reduce the electron

density of the carbonyl, inductively making the

-carbon slightly more electrophilic, though this effect is secondary to steric factors.
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Proteomic Profiling (ABPP) Protocol
-Bromoamides are used as "scout" fragments in Activity-Based Protein Profiling (ABPP) to map
reactive cysteines.

Protocol 2: Cysteine Labeling in Cell Lysates

Lysate Prep: Prepare proteome lysate (1 mg/mL) in PBS (pH 7.4). Avoid DTT or

-mercaptoethanol (they will scavenge the probe).

Labeling: Add

-bromoamide probe (alkyne-tagged for click chemistry) at 1–10

.

Incubation: Incubate for 1 hour at RT or

.

Click Chemistry: Add reporter tag (e.g., Azide-Rhodamine or Azide-Biotin) using standard

CuAAC conditions (

, TCEP, TBTA).

Analysis: Analyze by SDS-PAGE (fluorescence) or Streptavidin enrichment followed by LC-

MS/MS.

Safety & Toxicology
WARNING:

-Bromoamides are potent alkylating agents and lachrymators.

Lachrymator: Volatile derivatives (like bromoacetamide) cause severe eye irritation. Handle

only in a functioning fume hood.

Skin Sensitizer: Direct contact can cause allergic contact dermatitis.
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Genotoxicity: As alkylating agents, they possess potential mutagenic activity. Double-glove

and use proper PPE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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